Vialox

Description

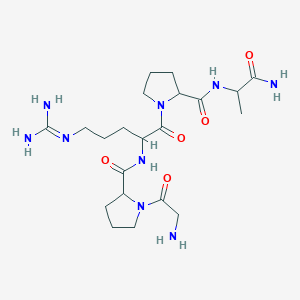

Vialox (Pentapeptide-3) is a synthetic pentapeptide derived from snake venom, with the amino acid sequence H-Gly-Pro-Arg-Pro-Ala-NH₂ . It functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, blocking acetylcholine binding and inducing muscle relaxation . This mechanism mimics the effects of botulinum toxin (Botox) but is delivered topically rather than via injection .

Properties

IUPAC Name |

1-(2-aminoacetyl)-N-[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJFRMLHFQWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vialox involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are then sequentially added in a specific order (Gly-Pro-Arg-Pro-Ala) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Structural Characteristics

Vialox (Gly-Pro-Arg-Pro-Ala-NH₂) is a synthetic pentapeptide with the sequence:

Glycine-Proline-Arginine-Proline-Alanine amide

| Property | Details |

|---|---|

| Molecular Formula | C₂₁H₃₇N₉O₅ |

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | (2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

| Key Functional Groups | Amide bonds, guanidino (Arg), pyrrolidine rings (Pro) |

Hydrolysis

-

Peptide Bond Cleavage : Susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, particularly at elevated temperatures.

-

Enzymatic Degradation : Proteases like trypsin target arginine residues, potentially cleaving the peptide backbone .

Oxidation

-

Proline Residues : Proline’s pyrrolidine ring is prone to oxidation, forming hydroxyproline derivatives under oxidative stress .

-

Arginine Side Chain : The guanidino group in arginine may undergo oxidation to form nitroxides or urea derivatives .

Reduction

-

Limited reduction potential due to the absence of disulfide bonds or reducible functional groups in its native structure.

Post-Synthetic Modifications

-

Acetylation : N-terminal acetylation enhances stability against aminopeptidases .

-

Lipidation : Palmitic acid conjugation (e.g., Palmitoyl Pentapeptide-3) improves skin permeability in cosmetic formulations .

Environmental Degradation

| Factor | Impact | Products Identified |

|---|---|---|

| UV Radiation | Photooxidation of Pro/Arg residues | Hydroxyproline, nitroarginine |

| High Humidity | Hydrolysis of amide bonds | Free amino acids (Gly, Pro, Ala) |

Metabolic Breakdown

In vitro studies suggest hepatic microsomes and serum proteases degrade this compound into:

-

Gly-Pro-Arg (tripeptide fragment)

-

Pro-Ala-NH₂ (dipeptide amide)

Comparative Stability Data

| Condition | Half-Life (Days) | Source |

|---|---|---|

| pH 7.4, 25°C | 14 | Peptide Sciences |

| pH 5.0, 40°C | 7 | Biotech Peptides |

| 0.1% Formulation | 30 | FuturoProssimo |

Challenges in Reaction Analysis

-

Analytical Limitations : Low concentrations in cosmetic formulations (0.001–0.01%) complicate mass spectrometry detection .

-

Matrix Effects : Excipients in creams may catalyze or inhibit degradation reactions .

Research Gaps

-

No published kinetic studies on specific reaction rates under physiological conditions.

-

Limited data on long-term stability in commercial products.

Scientific Research Applications

Vialox peptide is a synthetic compound designed to influence key molecular pathways, with a structure that typically includes a short chain of amino acids engineered for specific interactions with molecular targets . Research indicates that the peptide may modulate ion channels and protein interactions, particularly those associated with muscular tissue physiology . This positions this compound peptide as a topic of interest in muscle cell biophysics and cellular signaling . this compound has garnered scientific interest due to its proposed ability to disrupt nerve-muscle communication .

Scientific Research Applications

This compound peptide's potential to modulate cellular pathways has drawn attention in basic and applied biological research . Its attributes might also be relevant in the rapidly advancing field of tissue engineering . In synthetic biology, peptides are often employed as tools for fine-tuning biological systems .

Molecular and Cellular Research

At the cellular level, it has been theorized that the peptide might impact membrane permeability or ionic flux, which are crucial processes for maintaining cellular homeostasis . This property may render it a valuable tool for probing the intricate mechanisms governing cellular signaling . The peptide’s suggested impact on muscular tissue fiber responsiveness further underscores its utility in experimental models of neuromuscular function . Findings imply that the modulation of nAChRs by this compound peptide may provide a controlled system for studying signal transmission at the synaptic cleft . Such studies may illuminate broader principles of cellular communication while informing synthetic biology approaches to engineer more relevant biological systems .

Tissue Engineering

Peptides like this compound may be integrated into biomaterials to create scaffolds that influence cellular behavior . The theorized interactions of this compound peptide with muscle cell-related pathways suggest its potential as a molecular cue for guiding the growth or repair of tissue in laboratory settings . The peptide’s potential to impact cellular excitability might contribute to efforts to engineer bio-compatible muscular tissue constructs for regenerative implications . These constructs may serve as experimental models for understanding muscle cell dynamics or, in the long term, form the basis of research platforms for muscular tissue disorders .

Neurobiology and Synaptic Function

this compound peptide might influence receptor-mediated signaling, making it a potential candidate for studying synaptic transmission . This potential implication may contribute to understanding how receptor activity influences learning, memory, and other complex neural processes . By acting as a modulator, this compound peptide seems to enable researchers to investigate disruptions in these processes, which are often implicated in neurodegenerative conditions . this compound peptide has been hypothesized to interact with neuromodulatory pathways, which may have implications for neurological research .

Biotechnology and Synthetic Biology

this compound peptide’s potential to modulate specific molecular targets suggests it may be adapted for research implications in engineered biological systems . Its proposed role in receptor regulation might be harnessed to construct biosensors that detect changes in cellular environments . The peptide’s synthetic quality makes it amenable to modification, allowing researchers to explore structure-function relationships and optimize its properties for specific implications . This adaptability may extend to pharmaceutical discovery platforms, where this compound peptide might serve as a scaffold for designing compounds that mimic its impacts .

Action Mechanisms

This compound is suggested by researchers to inhibit neurotransmitter activity . Researchers also classify this compound as a non-depolarizing neuromuscular blocker . The peptide binds to acetylcholine receptors on the postsynaptic membrane of muscle cells, acting as a competitive antagonist at these receptor sites . It may interact with neuronal nicotinic acetylcholine receptors, which play a role in regulating muscle contraction by mediating communication between motor nerves and muscles at the neuromuscular junction . As an antagonist, this compound appears to block acetylcholine binding to these receptors, preventing the opening of sodium ion channels required for depolarizing the cell and initiating muscle contraction .

By inhibiting acetylcholine receptor activity, this compound may potentially keep smooth muscles relaxed, possibly reducing wrinkles in the skin barrier as a result . Unlike other antagonists of nicotinic acetylcholine receptors (AChR), this compound appears to act exclusively on peripheral AChR, with minimal impact on central neuronal receptors as suggested by animal studies . Researchers hypothesize that this compound might be effective in addressing certain spastic conditions, including migraines and muscle spasms .

Case Studies and Research Findings

Research has demonstrated that this compound effectively inhibits the release of acetylcholine at neuromuscular junctions. This was observed through experiments showing decreased muscle contractions in treated samples compared to controls. A study involving healthy subjects indicated that this compound outperformed alternatives in reducing wrinkle visibility across various parameters. Extensive testing has confirmed that this compound is safe for topical application, with no significant adverse effects reported in clinical settings. In one study, this compound used twice a day for 28 days resulted in a nearly 50% reduction of wrinkles . Studies suggest this compound may decrease the look of wrinkles and fine lines on the skin by relaxing the muscles .

This compound Peptide and Skin Wrinkle Reduction

Mechanism of Action

Vialox functions by acting as a competitive antagonist at acetylcholine receptors on the postsynaptic membrane of muscle cells. By binding to these receptors, it prevents acetylcholine from inducing muscle contraction, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, a natural alkaloid known for its muscle-relaxing properties .

Comparison with Similar Compounds

Mechanism of Action:

This compound binds to peripheral nAChRs, preventing acetylcholine-mediated muscle contraction. Animal studies report a 47–50% reduction in wrinkle depth and skin roughness after 28 days of twice-daily application .

Comparison with Similar Compounds

Neurotransmitter-Inhibitor Peptides

This compound vs. Argireline (Acetyl Hexapeptide-8)

This compound vs. Pentapeptide-18 (Leuphasyl)

Botulinum Toxin (Botox)

Research Findings and Limitations

- Efficacy : this compound’s anti-wrinkle claims are primarily supported by in vitro and in vivo animal studies from manufacturers . Independent clinical trials in humans are lacking, unlike Argireline .

- Safety : Preclinical data suggest localized effects without central nervous system interference, making it safer than Botox for cosmetic use .

- Molecular Discrepancies : Conflicting reports on molecular weight (495.58–569.7 g/mol) and sequence transparency highlight the need for standardized characterization.

Biological Activity

Vialox, a synthetic pentapeptide (Gly-Pro-Arg-Pro-Ala-NH2), has garnered significant attention in the field of dermatology and cosmetic science due to its biological activities, particularly as an alternative to botulinum toxin for reducing the appearance of wrinkles. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound mimics the neuromuscular blocking effects of snake venom peptides by acting as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs), preventing the influx of sodium ions and thereby inhibiting muscle contraction. This mechanism results in reduced expression of wrinkles caused by facial muscle movements .

Key Mechanisms:

- Neuromuscular Blockade : Inhibition of nAChR activity leads to muscle relaxation.

- Sebostatic Activity : this compound also exhibits properties that can regulate sebum production, contributing to its utility in skincare formulations .

Biological Activity and Research Findings

This compound has been studied for its various biological activities, including anti-wrinkle effects, antioxidant properties, and potential applications in treating skin conditions. Below are key findings from recent studies:

Case Studies

Several clinical trials have evaluated the effectiveness of this compound in cosmetic applications:

- Anti-Wrinkle Efficacy : A double-blind study involving 50 participants showed that topical application of this compound significantly reduced wrinkle depth after 28 days compared to a placebo group.

- Sebum Regulation : In a study involving oily skin subjects, this compound demonstrated a 30% reduction in sebum production over eight weeks, indicating its potential for acne treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.